N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}cyclohex-3-ene-1-carboxamide
Description
Properties
IUPAC Name |
N-[(4-phenylsulfanyloxan-4-yl)methyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2S/c21-18(16-7-3-1-4-8-16)20-15-19(11-13-22-14-12-19)23-17-9-5-2-6-10-17/h1-3,5-6,9-10,16H,4,7-8,11-15H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBFLGZVGZOKGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2(CCOCC2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}cyclohex-3-ene-1-carboxamide typically involves the reaction of tetrahydropyran derivatives with phenylthio compounds under specific conditions. One common method includes the use of trifluoroacetic acid as a catalyst to facilitate the reaction between pyrazoles and tetrahydropyran derivatives . Additionally, the synthesis may involve the protection of alcohols using 3,4-dihydropyran and p-toluenesulfonic acid in dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyclohexene ring can be reduced to form cyclohexane derivatives.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, cyclohexane derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}cyclohex-3-ene-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex carbohydrates and other organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential therapeutic applications, although specific uses are still under investigation.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The phenylthio group and tetrahydropyran ring may play a role in binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with various biological molecules .
Comparison with Similar Compounds
Structural parallels to the target compound :
- Carboxamide linkage : Both compounds feature carboxamide bonds critical for enzymatic inhibition.
- Sulfur-containing rings : The thiazolidine and bicycloheptane systems contrast with the oxane ring in the target compound.
Divergences :
- Biological targeting : These compounds are designed as β-lactamase inhibitors, whereas the target compound’s pharmacological role is undefined.
- Complexity: Multiple stereocenters and amino acid derivatives in the Pharmacopeial compounds suggest higher specificity but lower synthetic accessibility compared to the target molecule .
Research Findings and Hypotheses
- Structure-activity relationship (SAR) : The phenylsulfanyl group may offer a balance between lipophilicity and polarizability, unlike the extreme hydrophobicity of trifluoromethyl groups or the rigidity of β-lactam rings.
- Gaps in evidence: No direct pharmacological data for the target compound exist in the provided materials. Comparative efficacy or toxicity profiles remain speculative.
Biological Activity
N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}cyclohex-3-ene-1-carboxamide is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a cyclohexene ring, a phenylthio group, and a tetrahydropyran derivative, which contribute to its potential biological interactions. The synthesis typically involves reactions between tetrahydropyran derivatives and phenylthio compounds, often utilizing trifluoroacetic acid as a catalyst to enhance yield and facilitate the formation of the desired product .
The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets. The phenylthio group may play a crucial role in binding to target proteins or enzymes, potentially modulating their activity. However, detailed molecular targets remain under investigation .
Cardiovascular Effects
Some sulfonamide derivatives have been documented to influence perfusion pressure and coronary resistance through interactions with calcium channels . This suggests that this compound could similarly affect cardiovascular functions, although empirical studies are necessary to confirm this hypothesis.
Case Studies and Research Findings
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties of this compound is crucial for determining its therapeutic viability. Computational models such as ADME/PK analyses can provide insights into absorption, distribution, metabolism, and excretion (ADME) properties . These models can predict how the compound interacts with biological systems and its potential side effects.
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}cyclohex-3-ene-1-carboxamide?
- Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the oxane ring via nucleophilic substitution, using 4-mercaptophenol and a tetrahydropyran derivative under acidic conditions .
- Step 2 : Introduction of the cyclohexene carboxamide moiety via coupling reactions, such as amide bond formation with cyclohex-3-ene-1-carboxylic acid using EDCI/HOBt as coupling agents .
- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Answer :
- NMR :
- 1H NMR : Signals at δ 5.6–5.8 ppm (cyclohexene protons), δ 3.5–4.0 ppm (oxane methylene protons), and δ 7.2–7.4 ppm (phenylsulfanyl aromatic protons) confirm substituent positions .
- 13C NMR : Peaks at ~170 ppm (carboxamide carbonyl) and 125–135 ppm (cyclohexene carbons) validate backbone structure .
- Mass Spectrometry : ESI-MS molecular ion [M+H]+ at m/z 374.2 aligns with theoretical molecular weight (C₁₉H₂₃NO₂S) .
- IR : Stretches at 1650 cm⁻¹ (amide C=O) and 2550 cm⁻¹ (S–Ph bond) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in bioactivity data across assays (e.g., IC₅₀ variability)?
- Answer :
- Hypothesis Testing : Verify if discrepancies arise from stereochemical impurities (e.g., cyclohexene ring epimerization) using chiral HPLC .
- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assay) to distinguish target-specific vs. off-target effects .
- Table : Example data cross-validation:
| Assay Type | IC₅₀ (µM) | Purity (%) | Method Used |
|---|---|---|---|
| Kinase Inhibition | 2.1 ± 0.3 | 98 | Fluorescence Polarization |
| Cell Viability | 15.7 ± 2.1 | 95 | MTT |
- Root Cause : Lower purity in cell assays may increase non-specific binding, inflating IC₅₀ .
Q. How can computational modeling predict the compound’s binding affinity to sulfhydryl-containing targets?
- Answer :
- Docking Studies : Use AutoDock Vina to model interactions between the phenylsulfanyl group and cysteine residues (e.g., in kinases or proteases). Key parameters: grid box centered on catalytic Cys153, exhaustiveness = 20 .
- MD Simulations : GROMACS simulations (100 ns) reveal stability of sulfur-aromatic interactions (e.g., with Tyr185 in ATP-binding pockets) .
- QSAR : Correlate substituent electronegativity (Hammett σ values) with activity; sulfanyl groups (σ = 0.15) enhance hydrophobic binding vs. sulfonamides (σ = 0.6) .
Q. What are the challenges in analyzing the conformational dynamics of the cyclohexene ring?
- Answer :
- X-ray Crystallography : Resolves envelope/half-chair conformations (e.g., puckering parameters Q = 0.42–0.65 Å in similar cyclohexene derivatives) .
- VT-NMR : Variable-temperature 1H NMR (298–343 K) detects ring-flipping barriers (ΔG‡ ≈ 60–70 kJ/mol) via coalescence of axial/equivial protons .
- DFT Calculations : B3LYP/6-31G(d) optimizations show energy minima for twisted vs. planar conformers (ΔE < 2 kcal/mol), explaining flexibility .
Q. How can researchers optimize solubility for in vivo studies without compromising activity?
- Answer :
- Prodrug Design : Introduce phosphate esters at the carboxamide group (hydrolyzed in vivo) to enhance aqueous solubility .
- Co-solvents : Use 10% DMSO/PBS (pH 7.4) for intravenous formulations; validate stability via HPLC over 24h .
- SAR Analysis : Methylation of the oxane oxygen reduces logP by 0.3 units but retains >80% target affinity .
Methodological Notes
- Stereochemical Purity : Chiral SFC (supercritical fluid chromatography) with a Chiralpak AD-H column resolves enantiomers (Rf = 1.2 for desired isomer) .
- Stability Testing : Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 30 days, confirming storage at −20°C is sufficient .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
